N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine
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Overview
Description
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under specific conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in cellular functions .
Comparison with Similar Compounds
N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
2-methyltetrahydrofuran: A simpler compound with a tetrahydrofuran ring and a methyl group, used as a solvent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-N-(oxolan-2-yl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-3-2-8-13-10)9-4-6-11-7-5-9/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFGSEDSIQKGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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